molecular formula C22H17F3N6 B214855 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No. B214855
M. Wt: 422.4 g/mol
InChI Key: SDYNTNUMKPFPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against various disease targets, including cancer, inflammation, and infectious diseases. This compound has been used as a lead compound for the development of new drugs and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in disease processes. This compound has been shown to have a high affinity for certain targets, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antibacterial and antifungal activity. This compound has also been shown to have low toxicity, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for specific targets, making it a valuable tool in drug discovery and development. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in synthetic organic chemistry.

Future Directions

There are many future directions for the research and development of 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine. One area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the identification of new disease targets for this compound, which could lead to the development of new drugs. Additionally, the development of new formulations and delivery methods could improve the efficacy and safety of this compound in clinical settings. Overall, the potential applications of 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine in drug discovery and development make it a promising candidate for future research.
Conclusion:
In conclusion, 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine is a novel chemical compound that has shown promising results in preclinical studies for its potential applications in drug discovery and development. The synthesis method is complex, but the high potency and selectivity of this compound make it a valuable tool in lab experiments. Future research directions include optimization of the synthesis method, identification of new disease targets, and development of new formulations and delivery methods. Overall, the potential applications of this compound make it an exciting area of research for the scientific community.

Synthesis Methods

The synthesis of 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine involves a series of chemical reactions that are carried out in a laboratory setting. The synthesis method is complex and involves the use of various reagents and solvents. The details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of this compound requires expertise in synthetic organic chemistry.

properties

Product Name

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine

Molecular Formula

C22H17F3N6

Molecular Weight

422.4 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(4-methylphenyl)tetrazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C22H17F3N6/c1-13-5-9-17(10-6-13)31-21(28-29-30-31)18-12-26-20(14-7-8-14)27-19(18)15-3-2-4-16(11-15)22(23,24)25/h2-6,9-12,14H,7-8H2,1H3

InChI Key

SDYNTNUMKPFPCF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)C(F)(F)F)C5CC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)C(F)(F)F)C5CC5

Origin of Product

United States

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